An In-depth Technical Guide to N-(2,5-Dimethoxyphenyl)acetamide
An In-depth Technical Guide to N-(2,5-Dimethoxyphenyl)acetamide
Abstract
N-(2,5-Dimethoxyphenyl)acetamide, also known as 2',5'-Dimethoxyacetanilide, is a substituted aromatic amide that serves as a valuable intermediate in synthetic organic chemistry. Its structural architecture, featuring a dimethoxy-substituted phenyl ring coupled to an acetamide moiety, makes it a key building block in the development of more complex molecules, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the fundamental properties of N-(2,5-Dimethoxyphenyl)acetamide, including its physicochemical characteristics, a validated synthesis protocol, detailed spectroscopic analysis, and essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this compound in their work.
Core Molecular and Physical Properties
N-(2,5-Dimethoxyphenyl)acetamide is a white to gray crystalline solid at room temperature.[1][2] The presence of two methoxy groups on the phenyl ring and the acetamide functional group dictates its polarity, solubility, and reactivity.
Physicochemical Data
A summary of the key identifying and physical properties of N-(2,5-Dimethoxyphenyl)acetamide is presented in Table 1. The experimental melting point is consistently reported around 91-93°C.[1][2] Its solubility in methanol provides a useful starting point for solvent selection in reactions and analytical preparations.[1]
Table 1: Physicochemical Properties of N-(2,5-Dimethoxyphenyl)acetamide
| Property | Value | Source(s) |
| IUPAC Name | N-(2,5-Dimethoxyphenyl)acetamide | [3] |
| Synonyms | 2',5'-Dimethoxyacetanilide, 2-Acetamido-1,4-dimethoxybenzene | [4][5] |
| CAS Number | 3467-59-2 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [6] |
| Molecular Weight | 195.22 g/mol | [6] |
| Appearance | White to Gray to Brown Flakes/Powder/Crystal | [1][2] |
| Melting Point | 89.0 to 93.0 °C | [2] |
| Solubility | Soluble in Methanol | [1] |
| SMILES | CC(=O)NC1=C(C=CC(=C1)OC)OC | [3] |
| InChIKey | HOZRMSVNIKYCMB-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The most direct and efficient synthesis of N-(2,5-Dimethoxyphenyl)acetamide is achieved through the N-acetylation of 2,5-dimethoxyaniline. This reaction involves the nucleophilic attack of the primary amine on an acetylating agent, typically acetic anhydride or acetyl chloride. The use of a mild base or an acidic catalyst can facilitate this transformation.
Causality of Method Selection
The chosen protocol utilizes acetic acid as both a reagent and solvent, with a clay catalyst to promote the reaction.[7] This approach is selected for its operational simplicity, cost-effectiveness, and alignment with green chemistry principles by avoiding harsh reagents and chlorinated solvents where possible.[7][8] Acetic acid provides a weakly acidic medium that can activate the acetyl group for nucleophilic attack by the aniline. The clay acts as a heterogeneous catalyst, providing an acidic surface to facilitate the reaction.[7] Purification by recrystallization is chosen as it is a highly effective method for obtaining high-purity crystalline solids, leveraging the differential solubility of the product and any unreacted starting materials or byproducts in the chosen solvent system.
Experimental Protocol: N-Acetylation of 2,5-Dimethoxyaniline
Materials:
-
2,5-Dimethoxyaniline (1.0 eq)
-
Glacial Acetic Acid (serving as solvent and reagent)
-
Montmorillonite K10 Clay (0.1 g per 1.0 g of aniline)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxyaniline (e.g., 5.0 g, 32.6 mmol).
-
Add glacial acetic acid (e.g., 30 mL) and the clay catalyst (e.g., 0.5 g).
-
Heat the mixture gently under reflux with continuous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 200 mL of ice-cold deionized water with stirring. A precipitate should form.
-
Collect the crude product by vacuum filtration, washing the solid with cold deionized water (3 x 50 mL).
-
Transfer the crude solid to a beaker and neutralize any remaining acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the neutralized product by vacuum filtration, wash thoroughly with deionized water until the filtrate is neutral, and dry in a vacuum oven at 50°C.
-
For final purification, recrystallize the dried product from a minimal amount of hot methanol or an ethanol/water mixture.
-
Collect the purified crystals by filtration and dry to a constant weight. The expected yield is typically in the range of 80-95%.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(2,5-Dimethoxyphenyl)acetamide.
Spectroscopic and Analytical Characterization
The structural identity and purity of N-(2,5-Dimethoxyphenyl)acetamide are confirmed through a combination of spectroscopic techniques. The following analysis is based on established principles and data from closely related structural analogs.[9][10][11]
Predicted ¹H NMR Analysis (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.
-
δ ~ 8.0-8.5 ppm (singlet, 1H): This broad singlet corresponds to the amide proton (N-H). Its chemical shift can be variable and is dependent on concentration and solvent.
-
δ ~ 7.8-8.2 ppm (doublet, 1H): This signal is attributed to the aromatic proton at the C6 position (H-6), which is ortho to the acetamide group and experiences deshielding.
-
δ ~ 6.8-7.0 ppm (doublet of doublets, 1H): The aromatic proton at the C4 position (H-4), which is coupled to both H-3 and H-6.
-
δ ~ 6.7-6.9 ppm (doublet, 1H): The aromatic proton at the C3 position (H-3), which is ortho to a methoxy group.
-
δ ~ 3.8 ppm (singlet, 6H): A sharp singlet integrating to six protons, representing the two equivalent methoxy groups (-OCH₃).
-
δ ~ 2.2 ppm (singlet, 3H): A singlet integrating to three protons, corresponding to the methyl group of the acetamide moiety (CH₃-C=O).
Predicted ¹³C NMR Analysis (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, accounting for all ten carbon atoms, with two pairs of aromatic carbons being chemically equivalent by symmetry.
-
δ ~ 168-170 ppm: The carbonyl carbon (C=O) of the amide group.[12][13]
-
δ ~ 150-155 ppm: The aromatic carbon C2, bonded to the second methoxy group.
-
δ ~ 145-150 ppm: The aromatic carbon C5, bonded to the first methoxy group.
-
δ ~ 125-130 ppm: The aromatic carbon C1, bonded to the nitrogen atom.
-
δ ~ 110-120 ppm: Aromatic carbons C3, C4, and C6.
-
δ ~ 55-57 ppm: The two carbons of the methoxy groups (-OCH₃).
-
δ ~ 24-26 ppm: The methyl carbon of the acetyl group (CH₃).
Predicted Infrared (IR) Spectroscopy Analysis
The IR spectrum provides key information about the functional groups present in the molecule.
-
~3300 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amide.[14][15]
-
~3000-2850 cm⁻¹ (medium): C-H stretching from the aromatic ring and the methyl/methoxy groups.
-
~1660-1680 cm⁻¹ (strong): C=O stretching (Amide I band), a characteristic and intense absorption for amides.[14][15]
-
~1520-1540 cm⁻¹ (strong): N-H bending (Amide II band).
-
~1200-1250 cm⁻¹ and ~1020-1050 cm⁻¹ (strong): Asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy) groups, respectively.[14]
Mass Spectrometry (MS) Analysis
Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak and characteristic fragmentation patterns.
-
m/z = 195: The molecular ion [M]⁺ peak, corresponding to the molecular weight of the compound.[3]
-
m/z = 153: A prominent fragment resulting from the loss of the ketene moiety (CH₂=C=O, 42 Da) via McLafferty rearrangement, a common fragmentation pathway for N-aryl acetamides. This fragment corresponds to the [M-42]⁺ ion, which is the 2,5-dimethoxyaniline radical cation.
-
m/z = 138: A fragment resulting from the subsequent loss of a methyl group (CH₃, 15 Da) from the m/z 153 fragment.[3]
Analytical Methodologies Workflow
For quantitative analysis and purity determination, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS) is the method of choice.
Caption: General workflow for the quantitative analysis of the compound by LC.
Safety, Toxicology, and Metabolism
Understanding the safety profile and metabolic fate of a chemical intermediate is crucial for its responsible handling and application in further synthesis, particularly in drug development pipelines.
Hazard Identification and Handling
N-(2,5-Dimethoxyphenyl)acetamide is classified with specific health hazards according to the Globally Harmonized System (GHS).[3]
-
GHS Classification:
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16][17]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][18]
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Do not ingest. Avoid dust formation. Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[17]
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[18]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[16]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[18]
Toxicological Profile
While specific toxicological studies on N-(2,5-Dimethoxyphenyl)acetamide are not extensively reported in public literature, its profile can be inferred from its GHS classification and data on analogous structures. The primary hazards are acute oral toxicity and eye irritation.[3] The toxicological properties have not been thoroughly investigated, and as such, the compound should be handled with the care afforded to all novel chemical entities.[18]
Predicted Metabolic Pathway
The most probable metabolic pathway for N-(2,5-Dimethoxyphenyl)acetamide in vivo is hydrolysis of the amide bond. This is supported by evidence that the structurally similar N-(2,5-Dimethylphenyl)acetamide is a known metabolite of 2,5-dimethylaniline, indicating that the reverse reaction (hydrolysis) is a viable biological transformation.[11] This hydrolysis would be catalyzed by amidase enzymes, primarily in the liver, yielding 2,5-dimethoxyaniline and acetic acid. These metabolites would then be subject to further phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.
Caption: Predicted primary metabolic pathway for the compound.
Applications and Relevance in Research
N-(2,5-Dimethoxyphenyl)acetamide is primarily utilized as a chemical intermediate. Its value lies in the strategic placement of its functional groups, which allows for diverse synthetic modifications.
-
Pharmaceutical Synthesis: The acetamide group can be hydrolyzed to reveal the free amine (2,5-dimethoxyaniline), which is a common precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules. The dimethoxy phenyl moiety is a structural feature found in numerous bioactive compounds.[19][20]
-
Materials Science: The aromatic nature and potential for hydrogen bonding through the amide group make this and related molecules candidates for the development of novel polymers and functional materials.[21][22][23]
-
Structural Analogs: It serves as a structural analog for studying molecular interactions and conformational preferences in more complex systems containing the dimethoxyacetanilide scaffold.[24]
Conclusion
N-(2,5-Dimethoxyphenyl)acetamide is a foundational chemical intermediate with well-defined physicochemical properties and a straightforward synthetic route. Its characterization is readily achieved through standard spectroscopic methods, and its handling requires adherence to established safety protocols for moderately hazardous chemicals. The insights provided in this guide—from a detailed synthesis protocol to predictive spectroscopic and metabolic analyses—offer researchers and developers a comprehensive technical resource to facilitate the effective and safe utilization of this versatile compound in their scientific endeavors.
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